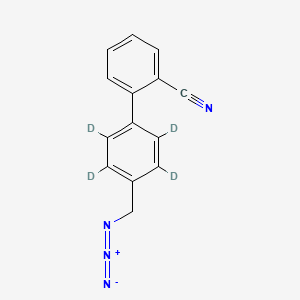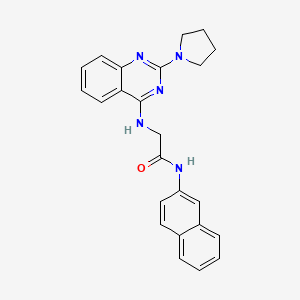![molecular formula C12H16N8O3 B15141504 (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique azido group and purine base, making it a subject of interest in medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the purine base: The purine base is attached through glycosylation reactions, which typically require the use of Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acids and their analogs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its interaction with nucleic acids. The azido group can participate in click chemistry reactions, allowing for the labeling and modification of nucleic acids. The purine base can form hydrogen bonds with complementary nucleotides, facilitating its incorporation into nucleic acid structures.
類似化合物との比較
Similar Compounds
2’-Azido-2’-deoxyadenosine: Similar in structure but lacks the dimethylamino group.
3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group but different base and sugar moiety.
Uniqueness
The uniqueness of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol lies in its combination of the azido group and the dimethylamino purine base, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H16N8O3 |
|---|---|
分子量 |
320.31 g/mol |
IUPAC名 |
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H16N8O3/c1-19(2)10-8-11(15-4-14-10)20(5-16-8)12-9(22)7(17-18-13)6(3-21)23-12/h4-7,9,12,21-22H,3H2,1-2H3/t6-,7?,9+,12-/m1/s1 |
InChIキー |
GORXDLHZLOGRKN-PNBVFFBSSA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


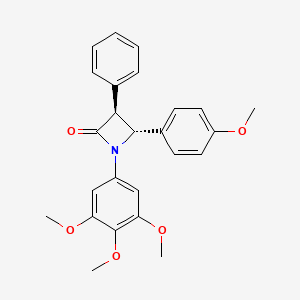
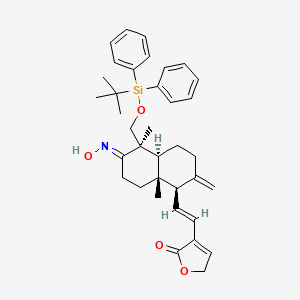
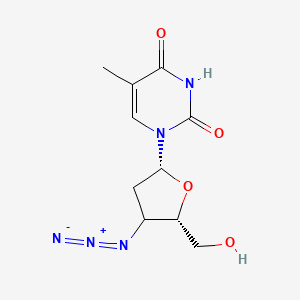
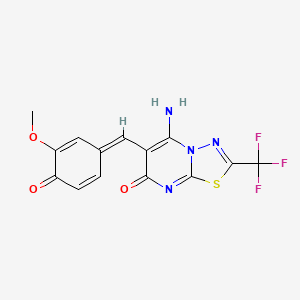
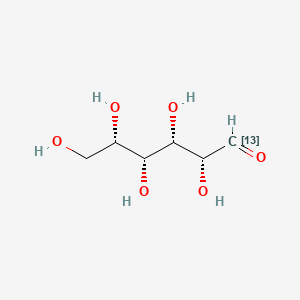

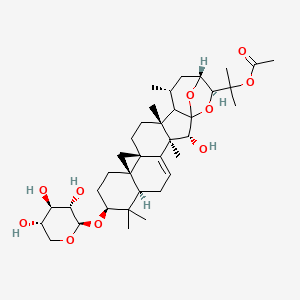
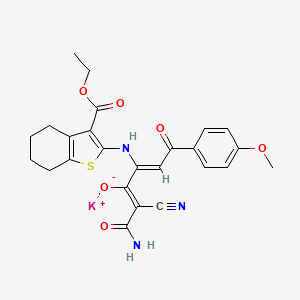
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

